
Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a chloromethyl group, a cyano group, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the chloromethyl and cyano groups. The final step involves the esterification with tert-butyl alcohol. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to amines, while the azetidine ring can undergo oxidation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, hydrochloric acid for hydrolysis, and various nucleophiles like amines and thiols for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .
科学研究应用
Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Tert-butyl 3-(bromomethyl)-3-cyano-azetidine-1-carboxylate
- Tert-butyl 3-(iodomethyl)-3-cyano-azetidine-1-carboxylate
- Tert-butyl 3-(methyl)-3-cyano-azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(chloromethyl)-3-cyano-azetidine-1-carboxylate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more suitable for controlled reactions and specific applications .
属性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C10H15ClN2O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4,6-7H2,1-3H3 |
InChI 键 |
LRDBSKQCQSAALG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


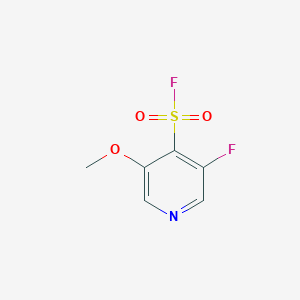
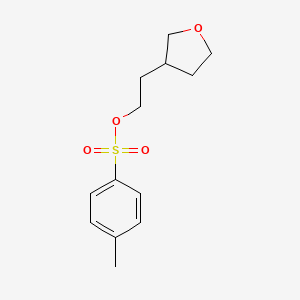

![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)

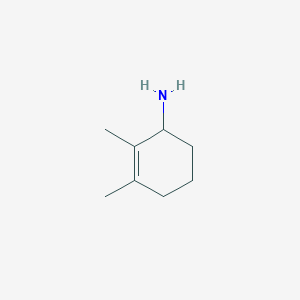

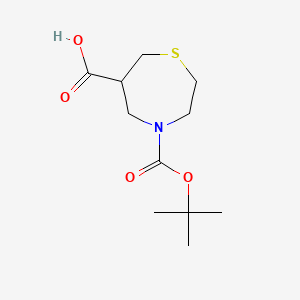
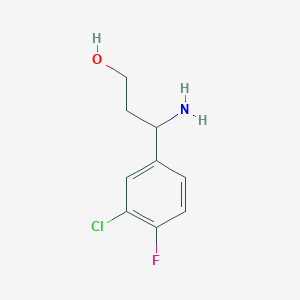
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)


